molecular formula C10H13NO B094491 N-Ethyl-P-formotoluidide CAS No. 15296-56-7

N-Ethyl-P-formotoluidide

Cat. No.: B094491
CAS No.: 15296-56-7
M. Wt: 163.22 g/mol
InChI Key: PDZAIALHZDHQGR-UHFFFAOYSA-N
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Description

N-Ethyl-P-formotoluidide (CAS: 622-57-1), also known as N-Ethyl-p-toluidine, is an aromatic amine derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.2062 g/mol . Its IUPAC name is N-ethyl-4-methylbenzenamine, indicating an ethyl group substituted on the nitrogen atom of a para-methyl aniline backbone. The compound’s structure is characterized by a benzene ring with a methyl group at the para position and an ethyl group attached to the amino nitrogen. Its InChIKey (AASABFUMCBTXRL-UHFFFAOYSA-N) and standardized 2D/3D structural representations are available through the NIST Chemistry WebBook .

N-Ethyl-p-toluidine is utilized in organic synthesis, particularly as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals. Its stability and reactivity profile make it suitable for electrophilic substitution reactions, where the ethyl and methyl groups influence regioselectivity and reaction kinetics.

Properties

CAS No.

15296-56-7

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-ethyl-N-(4-methylphenyl)formamide

InChI

InChI=1S/C10H13NO/c1-3-11(8-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3

InChI Key

PDZAIALHZDHQGR-UHFFFAOYSA-N

SMILES

CCN(C=O)C1=CC=C(C=C1)C

Canonical SMILES

CCN(C=O)C1=CC=C(C=C1)C

Synonyms

N-ETHYL-P-FORMOTOLUIDIDE

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Formylation: One common method to synthesize N-Ethyl-P-formotoluidide involves the direct formylation of N-ethyl-4-methylaniline. This reaction typically uses formic acid or formic anhydride as the formylating agent under acidic conditions.

    Reductive Amination: Another method involves the reductive amination of 4-methylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods:

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Ethyl-P-formotoluidide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of catalysts or under reflux conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

N-Ethyl-P-formotoluidide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential pharmacological activities. It may act as a precursor for the synthesis of drugs with antimicrobial, anti-inflammatory, or anticancer properties.

Industry:

The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-Ethyl-P-formotoluidide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

To contextualize N-Ethyl-p-toluidine’s properties and applications, a comparative analysis with structurally or functionally related compounds is provided below.

Structural and Functional Group Comparison
Compound Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
N-Ethyl-p-toluidine C₉H₁₃N Aromatic amine, ethyl, methyl 135.21 Dye/pharmaceutical synthesis
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, chloro, phenyl 265.67 Polyimide monomer synthesis

Key Observations :

  • Functional Groups : N-Ethyl-p-toluidine’s amine group contrasts with 3-chloro-N-phenyl-phthalimide’s imide and chloro substituents. The latter’s rigid phthalimide core enhances thermal stability, making it preferable for high-performance polymers .
  • Reactivity : N-Ethyl-p-toluidine participates in amine-specific reactions (e.g., acylation, alkylation), while 3-chloro-N-phenyl-phthalimide undergoes nucleophilic substitutions at the chloro site, enabling polymer chain growth .
  • Molecular Weight : The phthalimide derivative’s higher molecular weight correlates with its use in bulk polymer synthesis, whereas N-Ethyl-p-toluidine’s lower weight suits fine chemical applications.
Physicochemical Properties

Data limitations for N-Ethyl-p-toluidine restrict direct comparisons, but inferences can be drawn from analogous compounds:

  • Boiling Point : N-Ethyl-p-toluidine likely has a lower boiling point than 3-chloro-N-phenyl-phthalimide due to weaker intermolecular forces (amine vs. imide).
  • Solubility : The ethyl and methyl groups in N-Ethyl-p-toluidine enhance lipophilicity compared to unsubstituted anilines, whereas the phthalimide’s polar groups improve solubility in aprotic solvents .

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